REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH:5]([NH:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:6][CH:7]=[CH2:8])C.[OH-].[Na+].CCOC(C)=O>CCO.C1COCC1>[CH3:12][C:11]([CH3:14])([CH3:13])[C:10]([NH:9][CH:5]([CH2:6][CH:7]=[CH2:8])[C:4]([OH:16])=[O:3])=[O:15] |f:1.2|
|
Name
|
2-(2,2-dimethyl-propionylamino)-pent-4-enoic acid ethyl ester
|
Quantity
|
46.19 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC=C)NC(C(C)(C)C)=O)=O
|
Name
|
|
Quantity
|
46.19 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice AcOEt HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NC(C(=O)O)CC=C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |